molecular formula C20H24ClN5O2 B2532261 8-(4-chlorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 872839-12-8

8-(4-chlorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2532261
CAS No.: 872839-12-8
M. Wt: 401.9
InChI Key: OSDLKGQUFSGQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-(4-chlorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione (hereafter referred to as the target compound) is a tricyclic purine derivative featuring an imidazo[1,2-g]purine core. Key structural attributes include:

  • Position 3: A hexyl chain, contributing to lipophilicity and possibly influencing membrane permeability.
  • Position 1: A methyl group, which may enhance metabolic stability compared to bulkier substituents.

The hexyl chain at position 3 distinguishes it from shorter or polar substituents in related compounds, suggesting unique physicochemical and pharmacokinetic properties.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2/c1-3-4-5-6-11-26-18(27)16-17(23(2)20(26)28)22-19-24(12-13-25(16)19)15-9-7-14(21)8-10-15/h7-10H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDLKGQUFSGQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

8-(4-chlorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential cellular processes, leading to effects such as cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Pharmacological Implications

The table below summarizes key structural analogs and their substituent-driven properties:

Compound Name/ID Position 8 Substituent Position 3 Substituent Position 1 Substituent Key Activities/Properties Reference
Target Compound 4-Chlorophenyl Hexyl Methyl High lipophilicity (predicted)
6h () Phenylpiperazinylpropyl - Methyl 5-HT1A affinity (Ki = 5.6 nM)
7-(4-Bromophenyl) derivative 4-Bromophenyl - Dimethyl Halogen size effects on binding
BG17850 () 2-Methoxyethyl (4-Chlorophenyl)methyl Trimethyl ALDH inhibition, research use
Compound 46 () Butyl Trifluoromethylphenyl Methyl Kinase inhibition (15% yield)
8-(3-Chlorophenyl)-7-(4-fluorophenyl) derivative 3-Chlorophenyl - Dimethyl Dual halogen effects on selectivity
Key Observations:

Position 8 Substituents :

  • The 4-chlorophenyl group in the target compound is structurally similar to bromophenyl () and fluorophenyl () analogs. Larger halogens (e.g., bromine) may enhance binding affinity due to increased hydrophobic interactions, while chlorine balances electronegativity and steric bulk .
  • Piperazinylpropyl substituents () confer serotonin receptor selectivity, suggesting that arylpiperazine chains are critical for 5-HT1A activity.

Position 3 Substituents: The hexyl chain in the target compound is unique among analogs, which often feature shorter alkyl or polar groups (e.g., methoxyethyl in ). In , a trifluoromethylphenyl group at position 3 contributes to kinase inhibition, highlighting the role of electron-withdrawing groups in target engagement.

Position 1 Substituents :

  • Methyl groups (target compound, ) are common, but trimethyl () or dimethyl () variants may alter steric hindrance or metabolic stability.

Structure-Activity Relationship (SAR) Trends

  • Lipophilicity and Bioavailability : The hexyl chain in the target compound may improve tissue distribution but could necessitate formulation adjustments to mitigate solubility issues.
  • Halogen Effects : 4-Chlorophenyl analogs (target compound, ) are less metabolically labile than bromophenyl derivatives (), balancing stability and binding.
  • Receptor Selectivity : Piperazine-containing analogs () show serotonin receptor affinity, whereas the target compound’s hexyl chain may redirect activity toward lipid-associated targets (e.g., kinases or membrane-bound enzymes).

Biological Activity

8-(4-chlorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure suggests various pharmacological properties that warrant investigation. This article explores the biological activity of this compound through a detailed review of available literature and research findings.

  • Molecular Formula : C22H29N5O2
  • Molecular Weight : 395.507 g/mol
  • IUPAC Name : this compound

The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-g]purines exhibit significant antimicrobial properties. For example:

  • A study found that compounds with similar structures demonstrated efficacy against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were reported as low as 16 µg/mL for certain fungal pathogens .

Cytotoxicity Studies

In vitro cytotoxicity evaluations have shown that some derivatives do not exhibit significant toxicity towards human cell lines at concentrations up to 32 µg/mL. Notably:

  • Compounds with halogen substitutions on the aromatic ring often displayed lower cytotoxicity compared to their non-substituted counterparts .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • The presence of the 4-chlorophenyl group appears to enhance antimicrobial potency.
  • The hexyl chain contributes to lipophilicity and possibly improves membrane permeability.

Study 1: Antimicrobial Evaluation

A detailed investigation was conducted on a series of imidazo[1,2-g]purine derivatives including the compound . The study evaluated their activity against standard strains of bacteria and fungi:

CompoundMIC (µg/mL)Activity
8-(4-chlorophenyl)-3-hexyl16Moderate antibacterial
Other derivativesVariousVariable efficacy

Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of related compounds on human embryonic kidney cells (HEK293):

CompoundIC50 (µg/mL)Cytotoxicity Level
8-(4-chlorophenyl)-3-hexyl>32Low
Control compounds<32Moderate to High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.